1-(5-Chloro-4-{[(2-methoxyphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid
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Overview
Description
1-(5-Chloro-4-{[(2-methoxyphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid is a complex organic compound with a unique structure that combines a pyridazinone core with an adamantane moiety
Preparation Methods
The synthesis of 1-(5-Chloro-4-{[(2-methoxyphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the adamantane moiety: This step often involves the use of adamantane derivatives, which can be coupled to the pyridazinone core through various coupling reactions, such as Suzuki-Miyaura coupling.
Functionalization of the aromatic ring:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(5-Chloro-4-{[(2-methoxyphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-4-{[(2-methoxyphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-{[(2-methoxyphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
1-(5-Chloro-4-{[(2-methoxyphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid can be compared with other similar compounds, such as:
This compound analogs: These compounds may have different substituents on the aromatic ring or the adamantane moiety, leading to variations in their chemical and biological properties.
Pyridazinone derivatives: These compounds share the pyridazinone core but lack the adamantane moiety, resulting in different stability and reactivity profiles.
The uniqueness of this compound lies in its combination of the pyridazinone core with the adamantane moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H26ClN3O4 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
1-[5-chloro-4-[(2-methoxyphenyl)methylamino]-6-oxopyridazin-1-yl]adamantane-2-carboxylic acid |
InChI |
InChI=1S/C23H26ClN3O4/c1-31-18-5-3-2-4-15(18)11-25-17-12-26-27(21(28)20(17)24)23-9-13-6-14(10-23)8-16(7-13)19(23)22(29)30/h2-5,12-14,16,19,25H,6-11H2,1H3,(H,29,30) |
InChI Key |
WJOCXUOKWOQEME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)C4C(=O)O)Cl |
Origin of Product |
United States |
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